2-Ethyl Milrinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

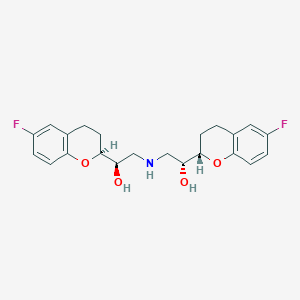

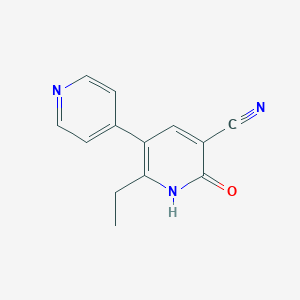

Milrinone, a cardiotonic drug, is known for its significant potency and a preferable side effect profile compared to its analogue amrinone. The key structural differences between these two compounds are the presence of a 2-methyl substituent and the replacement of the 5-amino substituent with a nitrile group in milrinone. These modifications contribute to milrinone's enhanced pharmacological profile, as evidenced by its lower effective dose (ED50) in inotropic activity when tested on anesthetized dogs .

Synthesis Analysis

The synthesis of milrinone analogues involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with sodium cyanoacetamide to produce esters of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids. These esters can be hydrolyzed to carboxylic acids and subsequently decarboxylated to yield 6-substituted 1,2-dihydro-2-oxo-3-pyridinecarbonitriles. Among these compounds, certain esters demonstrated superior inotropic and chronotropic effects compared to milrinone, indicating the potential for further optimization of the milrinone structure for enhanced activity .

Molecular Structure Analysis

The three-dimensional structures of milrinone and amrinone have been probed using X-ray crystallography, revealing a significant dihedral angle difference between the two aromatic rings of each compound. Amrinone exhibits a dihedral angle of 1.3 degrees, while milrinone has a much larger angle of 52.2 degrees. This difference in molecular topology, influenced by the 2-methyl substituent, is believed to play a crucial role in the drugs' potencies. Additionally, 1H NMR studies have indicated conformational differences in solution, further supporting the importance of molecular structure in the activity of these cardiotonics .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of milrinone analogues highlight the importance of the 2-substituent on the pyridine ring. Alterations to this substituent, such as increasing its size or branching, generally lead to a decrease in cardiotonic activity. This suggests that the electronic and steric properties of the 2-substituent are critical for the biological activity of these compounds. The synthesis route also demonstrates the versatility of the esters, carboxylic acids, and nitriles in generating a variety of analogues with differing activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of milrinone and its analogues are closely tied to their molecular structures. The steric interaction of the 2-methyl substituent not only affects the molecular topology but also likely influences the hydrophobic and electronic characteristics of the molecule. These properties are essential for the drug's interaction with biological targets and its pharmacokinetics. The X-ray structural analyses of the esters provide insight into the conformational preferences of these molecules, which are crucial for understanding their mechanism of action and optimizing their cardiotonic effects .

Applications De Recherche Scientifique

Overview of 2-Ethyl Milrinone

2-Ethyl Milrinone, related to Milrinone, is studied primarily for its pharmacological properties in the therapeutic management of heart failure. Milrinone, a bipyridine derivative with significant positive inotropic potency, operates by enhancing myocardial contractility and facilitating vasodilation, thereby improving cardiac performance. It achieves these effects through selective inhibition of cardiac phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and modifications in calcium transport (Young & Ward, 1988).

Clinical Applications

Milrinone's utility in clinical settings, especially post-cardiac surgery, reflects the broader potential applications of derivatives like 2-Ethyl Milrinone. Intravenous administration of Milrinone post-surgery demonstrates effectiveness in treating acute low output syndrome, showcasing its ability to significantly uplift cardiac index and reduce pulmonary capillary wedge pressure with a low incidence of adverse effects, such as arrhythmias and hypotension. This suggests 2-Ethyl Milrinone could offer similar benefits with potentially enhanced potency or specificity (Copp, Hill, & Feneck, 1992).

Advances in Endovascular Management

Further extending its application, Milrinone's role in endovascular management of cerebral vasospasm post-aneurysmal subarachnoid hemorrhage is critical. With advancements in treatment modalities, Milrinone, along with other vasodilators, plays a significant role in managing symptomatic vasospasm, highlighting its versatility and potential for derivatives in managing vascular complications (Pierot, Aggour, & Moret, 2010).

Propriétés

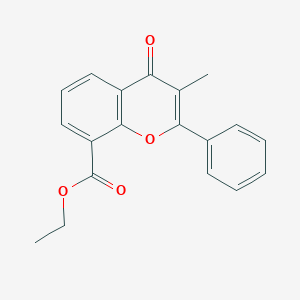

IUPAC Name |

6-ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-12-11(9-3-5-15-6-4-9)7-10(8-14)13(17)16-12/h3-7H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYYNPUQZIPKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512086 |

Source

|

| Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl Milrinone | |

CAS RN |

78504-63-9 |

Source

|

| Record name | 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)

![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)